Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate
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Overview
Description
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate is a chlorinated oxolane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that facilitate the chlorination process is also common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less chlorinated oxolane derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce partially dechlorinated compounds.
Scientific Research Applications
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s chlorinated structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorinated oxolane ring can interact with active sites, potentially inhibiting or modifying the activity of target proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- Ethyl 2,3,4,5,5-pentafluorooxolane-2-carboxylate
- Ethyl 2,3,4,5,5-pentabromooxolane-2-carboxylate
Uniqueness
Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
CAS No. |
89975-49-5 |
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Molecular Formula |
C7H7Cl5O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C7H7Cl5O3/c1-2-14-5(13)6(10)3(8)4(9)7(11,12)15-6/h3-4H,2H2,1H3 |
InChI Key |
CMNQTSZZNDSUBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C(C(O1)(Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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